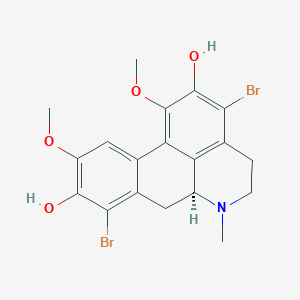
3,8-Dibromoboldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromoboldine is a halogenated derivative of boldine, an aporphine alkaloid primarily found in the leaves and bark of the Chilean boldo tree (Peumus boldus Molina).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,8-Dibromoboldine is synthesized from boldine through halogenation. The process involves the use of molecular bromine in acetic acid or N-halosuccinimides in trifluoroacetic acid. Initial halogenation occurs at the C-3 position, followed by the less reactive C-8 position . The reaction typically yields this compound in a 64% isolated yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of N-halosuccinimides and controlled reaction conditions ensures a consistent yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromoboldine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms, potentially leading to debromination.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized boldine derivatives .
Scientific Research Applications
3,8-Dibromoboldine has several scientific research applications:
Mechanism of Action
3,8-Dibromoboldine exerts its effects primarily through its interaction with specific receptors. It has high selectivity for α1A-adrenoceptors and can inhibit the binding of certain ligands to these receptors . The compound also exhibits antioxidant activity, scavenging reactive oxygen species and protecting cells from oxidative stress . These actions involve various molecular targets and pathways, including the inhibition of monoamine oxidase and modulation of dopaminergic receptors .
Comparison with Similar Compounds
- 3-Bromoboldine
- 3-Chloroboldine
- 3-Nitrosoboldine
Comparison: 3,8-Dibromoboldine is unique due to its dual bromination at the C-3 and C-8 positions, which enhances its receptor selectivity and pharmacological properties compared to other halogenated boldine derivatives . For instance, 3-bromoboldine and 3-chloroboldine exhibit different selectivity profiles and biological activities, making this compound particularly valuable for specific research applications .
Properties
Molecular Formula |
C19H19Br2NO4 |
|---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
(6aS)-3,8-dibromo-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol |
InChI |
InChI=1S/C19H19Br2NO4/c1-22-5-4-8-13-11(22)6-10-9(7-12(25-2)17(23)16(10)21)14(13)19(26-3)18(24)15(8)20/h7,11,23-24H,4-6H2,1-3H3/t11-/m0/s1 |
InChI Key |
FTUCKVYWXINSAK-NSHDSACASA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2Br)O)OC)OC)O)Br |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2Br)O)OC)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















